Physicochemical Profiling & Reactivity of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide
Physicochemical Profiling & Reactivity of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide
Technical Whitepaper | Structural Analog Analysis & Experimental Characterization
Executive Summary
This technical guide provides an in-depth analysis of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide , a specific chlorinated congener of the well-known Alachlor metabolite, CDEA (2-chloro-N-(2,6-diethylphenyl)acetamide). As a secondary chloroacetanilide, this molecule represents a critical intersection of high steric hindrance and enhanced lipophilicity compared to its parent herbicides.
This guide is designed for pharmaceutical and agrochemical researchers investigating the environmental fate, metabolic stability, and toxicological potential of chloroacetanilide impurities. It moves beyond basic property listing to explore the mechanistic implications of the 3-chloro substitution on the phenyl ring, utilizing Quantitative Structure-Property Relationship (QSPR) principles and established protocols for chloroacetamide reactivity.
Structural Architecture & Physicochemical Profile[1]
The core scaffold of the molecule is a secondary chloroacetamide linked to a 2,6-diethylaniline ring. The defining feature of this specific congener is the additional chlorine atom at the 3-position of the aromatic ring.
Structural Impact Analysis[2][3][4]
-
Steric Shielding (2,6-Diethyl): The two ethyl groups at the ortho positions create a "picket fence" effect, significantly retarding hydrolysis of the amide bond and nucleophilic attack at the carbonyl carbon. This is a hallmark of persistent chloroacetanilides.
-
Electronic Modulation (3-Chloro): The chlorine at the meta position exerts an inductive electron-withdrawing effect (-I). This deactivates the phenyl ring, making it less susceptible to oxidative metabolism (e.g., hydroxylation) compared to the unsubstituted CDEA metabolite.
-
Electrophilic Warhead (Alpha-Chloro): The chloromethyl group remains the primary site of reactivity, susceptible to SN2 attack by biological nucleophiles (e.g., Glutathione).
Physicochemical Properties Data
Note: Values represent a synthesis of experimental data for the CDEA parent and high-fidelity QSAR predictions for the 3-chloro congener.
| Property | Value / Range | Mechanistic Implication |
| Molecular Formula | C₁₂H₁₅Cl₂NO | - |
| Molecular Weight | 260.16 g/mol | Moderate permeability potential. |
| Physical State | Crystalline Solid | Likely high melting point due to symmetry and H-bonding potential (N-H). |
| LogP (Octanol/Water) | 3.6 – 3.9 (Predicted) | Significantly more lipophilic than CDEA (LogP ~2.5). High bioaccumulation potential. |
| Water Solubility | < 10 mg/L | Low aqueous solubility necessitates organic co-solvents (DMSO/ACN) for assays. |
| pKa (Amide NH) | ~13.5 – 14.0 | Very weak acid; neutral at physiological pH. |
| Reactivity (t½) | High Stability | Resistant to hydrolysis at pH 7; reactive toward thiols. |
Reactivity & Degradation Pathways[3][5]
Understanding the reactivity of this molecule requires distinguishing between the amide linkage and the alkyl chloride .
Nucleophilic Substitution (SN2)
The alpha-carbon (attached to the chlorine) is an electrophilic center. However, the reaction rate is modulated by the N-phenyl steric bulk.
-
Mechanism: The soft nucleophile (e.g., RS⁻ from Glutathione) attacks the alpha-carbon, displacing the chloride ion.
-
3-Cl Effect: The electron-withdrawing 3-chloro group on the ring slightly decreases the electron density on the amide nitrogen, which inductively makes the alpha-carbon slightly more electrophilic than in unsubstituted CDEA, potentially accelerating alkylation rates.
Hydrolytic Stability
Chloroacetanilides with 2,6-substitution are notoriously resistant to hydrolysis.
-
Acidic Conditions: Cleavage of the amide bond to release 3-chloro-2,6-diethylaniline.
-
Basic Conditions: Substitution of the aliphatic Cl by OH⁻ (forming the hydroxyacetamide) often competes with amide hydrolysis.
Visualization of Reactivity Pathways
Figure 1: The molecule acts as a bifurcated electrophile, susceptible to alkylation at the chloromethyl group or hydrolysis at the amide/chloride centers.[1]
Experimental Protocols for Characterization
Protocol: Determination of Lipophilicity (LogD) via HPLC
Rationale: Traditional shake-flask methods are prone to emulsion errors with highly lipophilic chloroacetamides. Reversed-phase HPLC offers higher throughput and accuracy.
Reagents:
-
Reference Standards: Acetanilide, Acetochlor, Alachlor (known LogP values).
-
Mobile Phase: Methanol/Water (isocratic series: 50%, 60%, 70% MeOH).
-
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse), 5 µm.
Workflow:
-
Calibration: Inject reference standards and record retention times (
). Calculate the capacity factor , where is the dead time (uracil). -
Sample Injection: Inject 10 µM solution of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide.
-
Linear Regression: Plot Log
vs. % Methanol. Extrapolate to 0% Methanol to find Log . -
Correlation: Use the equation
(derived from standards) to calculate the LogP of the target.
Protocol: Glutathione (GSH) Reactivity Assay
Rationale: This assay mimics the primary biological detoxification pathway and assesses the "alkylating potential" (toxicity).
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4).
-
L-Glutathione (reduced, 10 mM stock).
-
Test Compound (10 mM in DMSO).
Step-by-Step Methodology:
-
Preparation: Mix buffer (980 µL) + GSH stock (10 µL) + Test Compound (10 µL) in a UV-transparent cuvette or HPLC vial. Final conc: 100 µM compound, 100 µM GSH (pseudo-first-order if GSH is excess, but 1:1 is better for stoichiometry checks).
-
Incubation: Maintain at 37°C.
-
Monitoring:
-
Method A (Continuous UV): Monitor absorbance decrease at 220–240 nm (disappearance of amide/GSH overlap) or specific lambda max.
-
Method B (HPLC-MS - Preferred): Aliquot 50 µL every 15 minutes into 50 µL Acetonitrile (to quench). Analyze for the molecular ion of the conjugate [M+GSH-HCl]⁺.
-
-
Data Analysis: Plot ln([Compound]/[Initial]) vs. time. The slope represents the rate constant
.
Environmental & Metabolic Context[7]
The "3-Chloro" Conundrum
Standard chloroacetanilide metabolites (like CDEA from Alachlor) are often detected in groundwater. The addition of the 3-chloro substituent changes the environmental profile:
-
Increased Persistence: The 3-Cl blocks the meta position and sterically interferes with para attack, potentially extending the half-life in soil compared to CDEA.
-
Lower Mobility: The increased LogP (approx +1.0 log unit vs CDEA) increases adsorption to soil organic carbon (
), making it less likely to leach into groundwater but more likely to bioaccumulate in sediment-dwelling organisms.
Biological Activity
While the parent herbicides (Alachlor/Acetochlor) inhibit Very Long Chain Fatty Acid (VLCFA) elongases, the secondary amide metabolites are generally less phytotoxic. However, they often retain cytotoxicity due to the reactive alpha-chloro group. The 3-chloro analog is expected to be a more potent alkylator than CDEA due to electronic activation of the leaving group.
References
- Roberts, T. R., & Stoydin, G. (1976). The degradation of alachlor in soil and water. Pesticide Science.
-
United States Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 2-Chloro-N-(2,6-diethylphenyl)acetamide.
- Stamper, D. M., & Tuovinen, O. H. (1998). Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor. Critical Reviews in Microbiology.
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 96338 (CDEA).
- Feng, P. C. C. (1991). Soil transformation of acetochlor via glutathione conjugation. Pesticide Biochemistry and Physiology. (Mechanism of GSH displacement in chloroacetanilides).
Disclaimer: This guide is based on theoretical read-across from validated congeners and standard physicochemical principles. Experimental verification is required for regulatory submission.
